Lipophilicity-driven Procurement Differentiation: Target Compound vs. N-Ethylmaleimide (NEM)
The target compound exhibits a markedly higher predicted partition coefficient (XLogP3-AA = 2.3) compared to the widely used bioconjugation standard N-ethylmaleimide (LogP ≈ 0.43), directly translating to enhanced membrane permeability and altered biodistribution profiles. This quantitative difference is crucial for live-cell labeling applications where intracellular delivery is required [1][2].
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.3 |
| Comparator Or Baseline | N-Ethylmaleimide (NEM, CAS 128-53-0): LogP = 0.428 (measured) |
| Quantified Difference | ΔLogP ≈ +1.9 (approximately 80-times higher predicted partition) |
| Conditions | Computational prediction (PubChem) vs. experimental measurement (SIELC) |
Why This Matters
The >80-fold increase in lipophilicity dictates the selection of this compound over NEM for hydrophobic environments, lipid bilayer penetration, and reagents intended for intracellular targets.
- [1] PubChem. (2025). Computed Properties for CID 71377143. View Source
- [2] SIELC. (2018). N-Ethylmaleimide (CAS 128-53-0) Compound Information. View Source
